Carbonato básico de zirconio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hydrogen carbonate;zirconium(4+) has a wide range of scientific research applications, including:

Medicine: Research is ongoing to investigate its potential use in medical treatments, particularly in drug delivery systems.

Mecanismo De Acción

Target of Action

Zirconium basic carbonate, also known as hydrogen carbonate;zirconium(4+), primarily targets biomass-derived carboxides . It is used as a catalyst in the conversion of these carboxides, particularly furfural (FUR), into furfuryl alcohol (FFA) .

Mode of Action

The compound interacts with its targets through a process known as hydrogen transfer . This interaction results in the conversion of furfural (FUR) to furfuryl alcohol (FFA), especially at low temperatures . The compound exhibits excellent catalytic properties, making it efficient for this conversion .

Biochemical Pathways

The primary biochemical pathway affected by zirconium basic carbonate is the hydrogen transfer of biomass-derived carboxides . This pathway leads to the downstream effect of converting furfural (FUR) to furfuryl alcohol (FFA) .

Pharmacokinetics

Its catalytic properties and the efficiency of its action can be influenced by factors such as temperature .

Result of Action

The primary molecular result of zirconium basic carbonate’s action is the conversion of furfural (FUR) to furfuryl alcohol (FFA) . This conversion is efficient even at low temperatures, with an FFA yield of 98.66% obtained even at room temperature . When the temperature reaches 180°C, the yield of FFA quickly reaches 90.29% within 15 minutes .

Action Environment

The action of zirconium basic carbonate is influenced by environmental factors such as temperature . Its catalytic properties are particularly effective at low temperatures . It’s important to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .

Safety and Hazards

Direcciones Futuras

Zirconium-based catalysts have been recognized as a relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations . The applications of both commercially available and synthesized zirconium catalysts in organic reactions in the last 5 years are highlighted . The future research should pay much attention to zirconium nano-catalysts, MOF catalysts, and polymetallic catalysts .

Análisis Bioquímico

Biochemical Properties

Zirconium basic carbonate has been studied for its catalytic properties, particularly in the context of hydrogen transfer of biomass-derived carboxides . It exhibits excellent catalytic properties at low temperatures, especially for the conversion of furfural to furfuryl alcohol

Cellular Effects

Zirconium-based nanomaterials, which may share some properties with Zirconium basic carbonate, have been found to have potential anticancer, antibacterial, and antioxidant properties

Molecular Mechanism

It is known to act as a catalyst in certain reactions

Temporal Effects in Laboratory Settings

It has been observed that Zirconium basic carbonate exhibits excellent catalytic properties at low temperatures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrogen carbonate;zirconium(4+) can be synthesized through a reaction involving zirconium sulfate and an alkali or ammonium hydrogen carbonate. The process typically involves the following steps :

Precipitation: An aqueous solution of zirconium sulfate is treated with an alkali or ammonium hydrogen carbonate to precipitate basic zirconium sulfate.

Dissolution and Reprecipitation: The basic zirconium sulfate is dissolved in hydrochloric acid and then reprecipitated by heating.

Final Reaction: The precipitated basic zirconium sulfate is suspended in water, and an alkali or ammonium hydrogen carbonate is added to produce hydrogen carbonate;zirconium(4+).

Industrial Production Methods

The industrial production of hydrogen carbonate;zirconium(4+) follows similar steps but is optimized for large-scale production. The process ensures high purity and yield, making it suitable for various applications in the chemical industry .

Análisis De Reacciones Químicas

Types of Reactions

Hydrogen carbonate;zirconium(4+) undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where zirconium can change its oxidation state.

Substitution: It can undergo substitution reactions where the hydrogen carbonate ions are replaced by other anions or ligands.

Catalysis: The compound is known for its catalytic properties, particularly in hydrogen transfer reactions.

Common Reagents and Conditions

Common reagents used in reactions with hydrogen carbonate;zirconium(4+) include acids, bases, and various organic compounds. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from reactions involving hydrogen carbonate;zirconium(4+) depend on the specific reaction conditions and reagents used. For example, in hydrogen transfer reactions, the compound can facilitate the conversion of furfural to furfuryl alcohol .

Comparación Con Compuestos Similares

Hydrogen carbonate;zirconium(4+) can be compared with other zirconium-based compounds such as:

Zirconium tetrachloride (ZrCl4): Used as a catalyst in organic synthesis and polymerization reactions.

Zirconium oxide (ZrO2): Known for its applications in ceramics and as a catalyst support.

Basic zirconium carbonate: Similar in composition but with different catalytic properties and applications.

Propiedades

IUPAC Name |

hydrogen carbonate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH2O3.Zr/c4*2-1(3)4;/h4*(H2,2,3,4);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZKBMAGLBURDO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

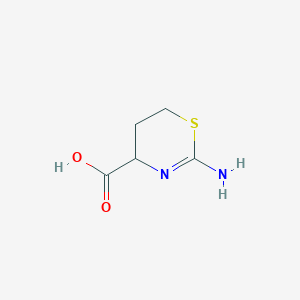

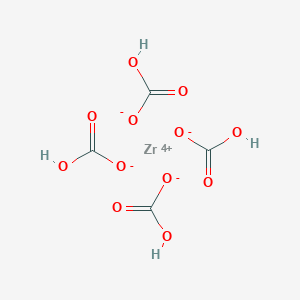

C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O12Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57219-64-4 | |

| Record name | Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [μ-[carbonato(2-)-O:O']]dihydroxydioxodizirconium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)

![1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone](/img/structure/B25009.png)